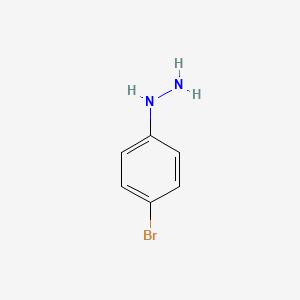

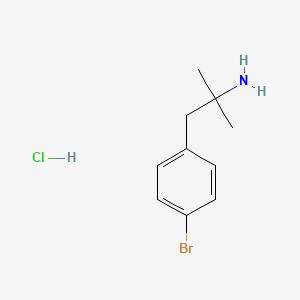

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

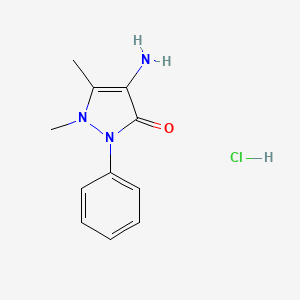

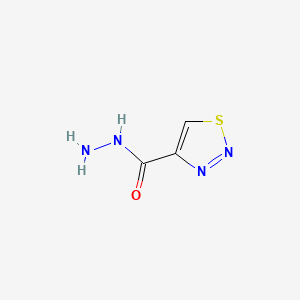

The synthesis of similar compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involves complex processes that include X-ray diffraction for structural characterization and spectroscopic characterization using FT-IR, UV-Vis, and NMR spectroscopies. This approach ensures accurate determination of the compound's structure and properties (Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is stable, as indicated by the negative HOMO and LUMO energies. The small energy gap between these orbitals suggests a propensity for intramolecular charge transfer, which is critical for certain properties like nonlinear optical behavior. Natural bond orbital analysis further confirms the presence of molecular charge transfer within the structure (Tamer et al., 2016).

Chemical Reactions and Properties

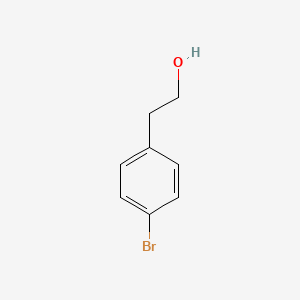

Reactions involving bromophenyl compounds, such as with primary amines under CuI catalysis, lead to the formation of derivatives like benzimidazoles. This demonstrates the compound's reactivity and potential for forming various derivatives with distinct properties (Lygin & Meijere, 2009).

Applications De Recherche Scientifique

Synthesis and Chemistry

Synthesis of Benzimidazoles and Thiophenes : o-Bromophenyl isocyanide, closely related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles and thiophenes, suggesting potential applications in heterocyclic chemistry (Lygin & Meijere, 2009).

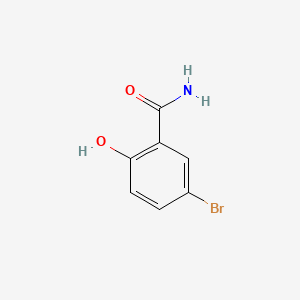

Amine Oxidation Mediation : Tris(4-bromophenyl)amine, a compound similar in structure, has been shown to be an effective mediator for the indirect oxidation of amines, indicating potential utility in organic synthesis (Pletcher & Zappi, 1989).

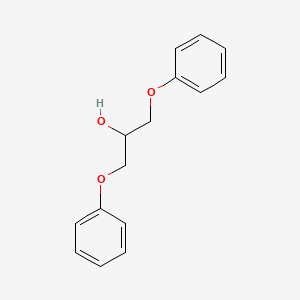

Synthesis of Tertiary Amino Alcohols : Derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been used to create a series of tertiary amino alcohols, which could have applications in synthesizing compounds with medicinal properties (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Material Science and Corrosion Inhibition

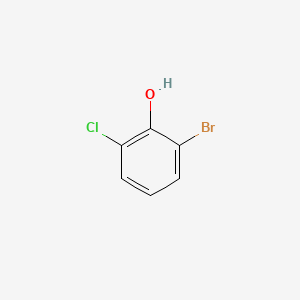

- Corrosion Inhibition Studies : Studies on amine derivative compounds, including structures related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, have shown effectiveness as corrosion inhibitors for metals in acidic solutions, suggesting applications in material science and industrial processes (Boughoues et al., 2020).

Pharmaceutical and Medicinal Chemistry

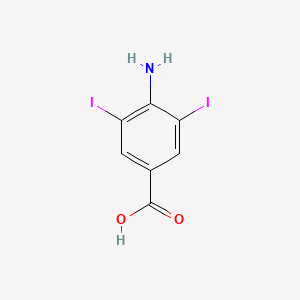

Synthesis of Novel Derivatives for Biological Activities : Research has been conducted on synthesizing and evaluating the antimicrobial and cytotoxic activities of novel derivatives related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, suggesting its potential in developing new pharmaceutical agents (Noolvi et al., 2014).

Potential in Synthesizing Psychotomimetic Agents : While focusing on non-drug-related applications, it's noteworthy that derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been investigated for their psychotomimetic properties, highlighting the chemical's relevance in neuropsychopharmacology research (Zweig & Castagnoli, 1977).

Photophysical Studies

- Charge-Transfer Interactions in Photoreactions : The interactions between similar compounds and amines in photoreactions have been studied, indicating potential applications in photophysical research and material sciences (Aloisi & Elisei, 1990).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.

Please consult with a qualified professional or refer to relevant resources for specific information on “1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride”.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMDPXUKBNWPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163347 |

Source

|

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride | |

CAS RN |

1463-08-7 |

Source

|

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)